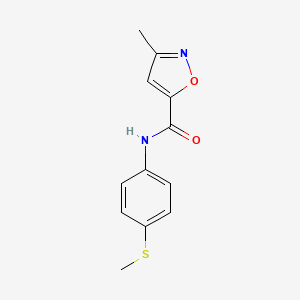

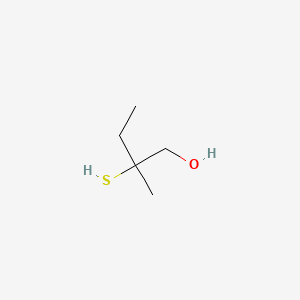

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety . This compound has been synthesized as part of a series of phenyl-isoxazole-carboxamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The reaction was performed using DMAP and EDCI as activating agents and covalent nucleophilic catalysts . The product was purified by column chromatography using an n-hexane: ethyl acetate solvent system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The specific reaction conditions and mechanisms are not detailed in the retrieved papers.Direcciones Futuras

The future directions for this compound could involve further testing of its pharmaceutical properties, particularly its antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, the development of a nano-emulgel for the most potent compound in the series suggests potential for improved cellular permeability .

Mecanismo De Acción

Target of Action

One study identified a similar compound, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, as a hit of hif-2α agonist . HIF-2α (Hypoxia-inducible factor 2-alpha) is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition of low oxygen concentration.

Mode of Action

It’s known that isoxazole derivatives can bind to biological targets based on their chemical diversity

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests , suggesting they may interact with multiple biochemical pathways

Result of Action

A similar compound, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, was identified as a hit of hif-2α agonist , suggesting that it may have a role in cellular response to hypoxia.

Propiedades

IUPAC Name |

3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUMTFMNYIWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde](/img/structure/B2948292.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)

![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)